molecular formula C57H100N14O15 B10825571 Gap19 acetate(1507930-57-5,free)

Gap19 acetate(1507930-57-5,free)

Cat. No.: B10825571
M. Wt: 1221.5 g/mol
InChI Key: WFXGWWAPKGDGLW-TWIANDLUSA-N
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Description

Gap19 acetate, with the chemical identifier 1507930-57-5, is a selective inhibitor of connexin 43 hemichannels. Connexin 43 is a protein that forms gap junctions and hemichannels in various tissues, playing a crucial role in cellular communication. Gap19 acetate is derived from a sequence on the cytoplasmic loop of connexin 43 and is known for its ability to block hemichannels without affecting gap junctions .

Preparation Methods

The synthesis of Gap19 acetate involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography .

Chemical Reactions Analysis

Gap19 acetate primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions. The major products formed from these reactions are the desired peptide sequences, which are then purified and used for research purposes .

Scientific Research Applications

Gap19 acetate has a wide range of scientific research applications. It is used in studies related to cellular communication, particularly in understanding the role of connexin 43 hemichannels in various physiological and pathological processes. In biology, it is used to investigate the effects of hemichannel inhibition on cellular functions such as ATP release and mitochondrial potassium influx. In medicine, Gap19 acetate is studied for its potential therapeutic effects in conditions like myocardial ischemia and neuroinflammation .

Mechanism of Action

Gap19 acetate exerts its effects by binding to the cytoplasmic loop of connexin 43, thereby preventing the interaction between the C-terminus and the cytoplasmic loop. This inhibition blocks the opening of hemichannels without affecting gap junctions. The molecular targets of Gap19 acetate are the connexin 43 hemichannels, and the pathways involved include the regulation of mitochondrial potassium influx and ATP release .

Comparison with Similar Compounds

Gap19 acetate is unique in its selective inhibition of connexin 43 hemichannels without affecting gap junctions. Similar compounds include connexin 43 mimetic peptides like TAT-Gap19 and other hemichannel blockers such as carbenoxolone. Gap19 acetate stands out due to its specificity and effectiveness in blocking hemichannels while preserving gap junction communication .

Properties

Molecular Formula

C57H100N14O15

Molecular Weight

1221.5 g/mol

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid

InChI

InChI=1S/C55H96N14O13.C2H4O2/c1-5-33(3)45(69-51(77)40(25-27-44(71)72)65-54(80)46(34(4)6-2)68-50(76)39(24-26-43(61)70)62-47(73)36(60)20-10-14-28-56)53(79)64-38(22-12-16-30-58)48(74)63-37(21-11-15-29-57)49(75)67-42(32-35-18-8-7-9-19-35)52(78)66-41(55(81)82)23-13-17-31-59;1-2(3)4/h7-9,18-19,33-34,36-42,45-46H,5-6,10-17,20-32,56-60H2,1-4H3,(H2,61,70)(H,62,73)(H,63,74)(H,64,79)(H,65,80)(H,66,78)(H,67,75)(H,68,76)(H,69,77)(H,71,72)(H,81,82);1H3,(H,3,4)/t33-,34-,36-,37-,38-,39-,40-,41-,42-,45-,46-;/m0./s1

InChI Key

WFXGWWAPKGDGLW-TWIANDLUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N.CC(=O)O

Origin of Product

United States

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